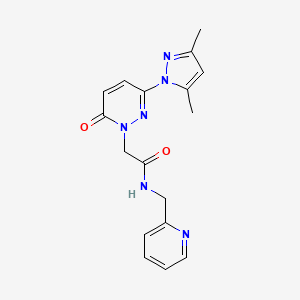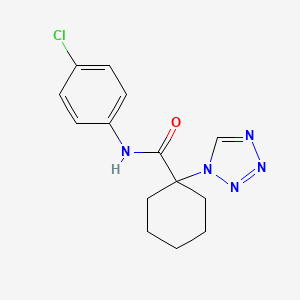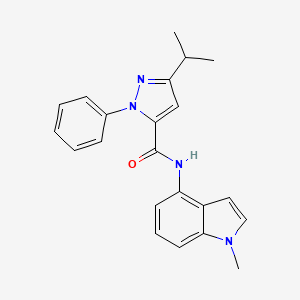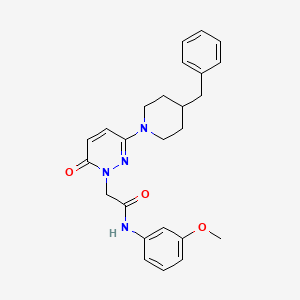![molecular formula C16H14N4S B12168314 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- CAS No. 59775-82-5](/img/structure/B12168314.png)
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an azo group (-N=N-) linking a 4-methylphenyl group to the thiazole ring, and a phenyl group attached to the fourth position of the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium dithionite, catalytic hydrogenation; performed in aqueous or alcoholic solvents under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Applications De Recherche Scientifique
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its mechanism of action and molecular targets are subjects of ongoing research.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors. Also used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its interaction with DNA or proteins can lead to changes in gene expression or protein activity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- can be compared with other thiazole derivatives:
2-Thiazolamine, 4-methyl-: Similar structure but lacks the azo group and phenyl substitution, resulting in different chemical and biological properties.
2-Aminothiazole: A simpler thiazole derivative without the azo and phenyl groups, used as a precursor in various syntheses.
2-Thiazolamine, 4-phenyl-: Similar to the target compound but without the azo group, leading to different reactivity and applications.
The uniqueness of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- lies in its combination of the thiazole ring, azo group, and phenyl substitution, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
59775-82-5 |
|---|---|
Formule moléculaire |
C16H14N4S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N4S/c1-11-7-9-13(10-8-11)19-20-15-14(18-16(17)21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
Clé InChI |
BVXRXTYQOQSNTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12168236.png)
![1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B12168244.png)

![methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12168254.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12168256.png)
![N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12168261.png)

![3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane](/img/structure/B12168274.png)

![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12168289.png)

![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12168312.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B12168331.png)
